molecular formula C12H12N2O5 B14440185 2-(3-Cyclohexenyl)-4,6-diaminophenol CAS No. 73758-38-0

2-(3-Cyclohexenyl)-4,6-diaminophenol

Cat. No.: B14440185
CAS No.: 73758-38-0
M. Wt: 264.23 g/mol
InChI Key: DGSNKEIBWIKGNZ-UHFFFAOYSA-N
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Description

2-(3-Cyclohexenyl)-4,6-diaminophenol is an organic compound characterized by a cyclohexene ring attached to a phenol group with two amino groups at positions 4 and 6

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexenyl)-4,6-diaminophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution .

Scientific Research Applications

2-(3-Cyclohexenyl)-4,6-diaminophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Cyclohexenyl)-4,6-diaminophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino groups can form covalent bonds with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with amino groups, such as 4-aminophenol and 2,4-diaminophenol. These compounds share some chemical properties but differ in their specific structures and reactivity .

Uniqueness

2-(3-Cyclohexenyl)-4,6-diaminophenol is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

73758-38-0

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-4,6-dinitrophenol

InChI

InChI=1S/C12H12N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h1-2,6-8,15H,3-5H2

InChI Key

DGSNKEIBWIKGNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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